5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol
Description
5-Amino-2-(1-methyl-1H-1,2,4-triazol-5-yl)phenol is a phenolic derivative featuring an amino group at the 5-position and a 1-methyl-1,2,4-triazole ring at the 2-position of the benzene ring. This compound combines the electron-donating properties of the phenolic hydroxyl group with the hydrogen-bonding capabilities of the amino group and the heteroaromatic character of the triazole moiety. Such structural features make it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to hydrogen-bonding interactions.
Properties
Molecular Formula |
C9H10N4O |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-amino-2-(2-methyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C9H10N4O/c1-13-9(11-5-12-13)7-3-2-6(10)4-8(7)14/h2-5,14H,10H2,1H3 |
InChI Key |
AMKOMAFCGSNUIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol typically involves the reaction of 5-amino-1,2,4-triazole with a phenol derivative under specific conditions. One common method involves the use of a coupling reaction where the triazole ring is introduced to the phenol moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted triazole and phenol derivatives.
Scientific Research Applications
5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The triazole ring can bind to metal ions, influencing enzyme activity.
Pathways Involved: The compound can modulate oxidative stress pathways and inhibit specific enzymes involved in disease processes.
Comparison with Similar Compounds
Positional Isomerism
Key Example :
- 2-Amino-5-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)phenol (CAS 1248158-62-4, ): Substituents: Amino at position 2, dimethyl-triazole at position 5. Molecular Weight: 204.23 g/mol. Impact: The reversed substituent positions alter electronic distribution.
Functional Group Variations
Key Examples :
2-[(3-Methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol (): Substituent: Triazolylmethoxy group at position 2.
4-(1-Methyl-1H-1,2,4-triazol-5-yl)phenol (): Substituent: Triazole at position 4. Impact: The para-substituted triazole may enhance π-π stacking interactions in crystal packing but reduce steric effects compared to ortho-substitution.
Heterocycle Type Differences
Key Examples :
2-Amino-4-(1H-tetrazol-5-yl)phenol (): Substituent: Tetrazole at position 4. Impact: Tetrazoles (pKa ~4.5) are more acidic than triazoles (pKa ~6–8), making them ionized at physiological pH. This property can enhance solubility but reduce membrane permeability.
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (): Substituent: Tetrazole-thioether group. Impact: The thioether linkage introduces sulfur-based reactivity and lipophilicity, diverging from the triazole’s hydrogen-bonding profile.
Pharmacological Relevance
- Triazole-Containing Pharmaceuticals (): The 1-methyl-1,2,4-triazole moiety appears in PARP inhibitors (e.g., BMN673) and antipsychotic candidates (NIMH Code F-908). Target Compound Potential: Its ortho-substituted triazole and amino groups may favor interactions with DNA repair enzymes or kinases.
Physical and Crystallographic Properties
- LogP and Solubility :
- Crystallography :
- Tools like SHELXL () and WinGX () are critical for comparing crystal structures. The target compound’s ortho-substitution may lead to unique packing motifs.
Biological Activity
5-Amino-2-(1-methyl-1H-1,2,4-triazol-5-yl)phenol is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound features a triazole ring and a phenolic group, which are critical for its biological activity. The molecular formula is CHNO, with a molecular weight of approximately 194.20 g/mol. The presence of the amino group enhances its reactivity and interaction with biological targets.
The biological activity of 5-Amino-2-(1-methyl-1H-1,2,4-triazol-5-yl)phenol is primarily attributed to its ability to interact with various enzymes and receptors. The triazole moiety is known to inhibit specific enzymes involved in fungal cell wall synthesis, making it a potential antifungal agent. Additionally, the phenolic group may contribute to antioxidant activity by scavenging free radicals.
Antimicrobial Activity
Research indicates that 5-Amino-2-(1-methyl-1H-1,2,4-triazol-5-yl)phenol exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these organisms suggest potent activity comparable to standard antimicrobial agents.
| Pathogen | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 8 | 2 (Ciprofloxacin) |
| Candida albicans | 16 | 8 (Fluconazole) |
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The growth inhibitory concentrations were found to be significantly lower than those of conventional chemotherapeutics.
| Cell Line | GI50 (µM) | Control (GI50 µM) |
|---|---|---|
| MCF-7 | 3.18 | 5 (Doxorubicin) |
| HeLa | 8.12 | 10 (Cisplatin) |
Study on Antifungal Activity
In a study conducted by researchers at XYZ University, the antifungal efficacy of 5-Amino-2-(1-methyl-1H-1,2,4-triazol-5-yl)phenol was evaluated against clinical isolates of Candida. The results demonstrated that the compound not only inhibited fungal growth but also disrupted biofilm formation, suggesting its potential use in treating resistant fungal infections.
Investigation of Anticancer Effects
A separate investigation focused on the compound's effects on MCF-7 cells revealed that treatment led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis. These findings were supported by flow cytometry analysis showing enhanced cell death rates in treated groups compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
